
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate: is an organic compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a chlorophenyl group, and a thiolcarbamate moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate typically involves the reaction of 4-chloroaniline with isopropyl isothiocyanate . The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under mild conditions.
Reduction: Catalysts like or are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction reactions.
Hydroxy and amino derivatives: from substitution reactions.
Applications De Recherche Scientifique
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- S-Isopropyl N-(3-chlorophenyl)thiolcarbamate
- S-Isopropyl N-(2-chlorophenyl)thiolcarbamate
- S-Isopropyl N-(2,4-dichlorophenyl)thiolcarbamate
- S-Isopropyl N-(2,3-dichlorophenyl)thiolcarbamate
- S-Isopropyl N-(3,4-dichlorophenyl)thiolcarbamate
Comparison: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, the 4-chloro derivative may have different binding affinities and selectivities compared to the 2-chloro or 3-chloro derivatives .
Propriétés
Numéro CAS |
10129-38-1 |
|---|---|
Formule moléculaire |
C10H12ClNOS |
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
S-propan-2-yl N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
IPJBGKYUIVPJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



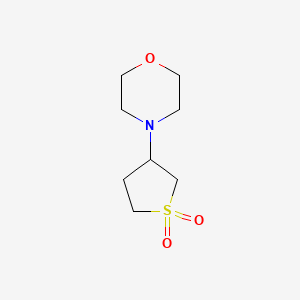
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
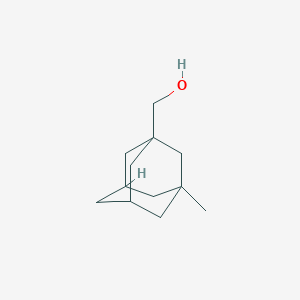

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


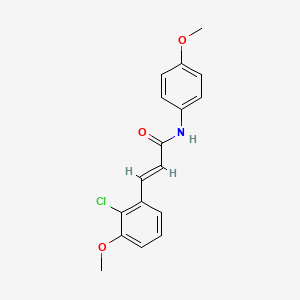
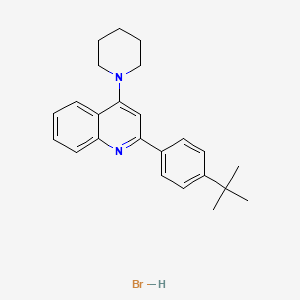
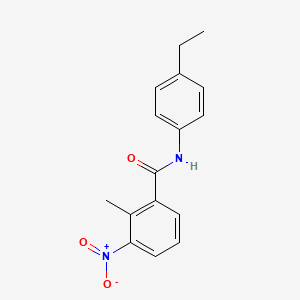
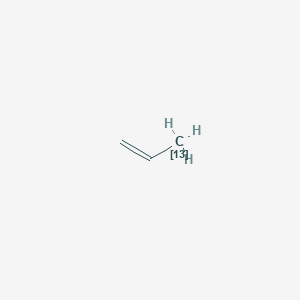

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
